molecular formula C14H14N2O2S2 B2910290 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide CAS No. 898433-73-3

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2910290
CAS No.: 898433-73-3
M. Wt: 306.4
InChI Key: QQVKLVGASBHPKK-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a benzamido substituent at the 2-position of the thiophene ring, modified with an ethylthio group, and a carboxamide group at the 3-position. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-19-11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKLVGASBHPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of 2-(ethylthio)benzoic acid with thiophene-3-carboxamide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves precise control of temperature, pressure, and reaction time to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The ethylthio group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., tert-butyl in ), which may alter solubility and steric interactions.
  • Synthesis Efficiency: The Petasis reaction (22% yield, ) underperforms compared to acylations (47–67%, ), suggesting trade-offs between step economy and efficiency.

Antibacterial Activity

Compound 2 (tetrahydrobenzo[b]thiophene with phenyl and cyclohexenyl groups) demonstrated moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to membrane disruption via hydrophobic interactions . In contrast, the target compound’s ethylthio group may enhance Gram-negative penetration, though specific data are unavailable.

Antioxidant and Anti-inflammatory Potential

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () showed DPPH radical scavenging (IC₅₀ = 18–45 µM), linked to electron-donating substituents on the phenyl ring . The target compound’s carboxamide may similarly stabilize free radicals, but its ethylthio group could reduce polarity, limiting aqueous solubility.

Crystal Structure and Polymorphism

highlights the scarcity of crystal data for ethylthio-containing thiophenes. The target compound’s planar carboxamide and non-planar ethylthio groups may foster unique packing modes, influencing dissolution rates and bioavailability compared to ester derivatives (e.g., ) .

Physicochemical Properties

  • Lipophilicity: The ethylthio group (logP ≈ 2.1) increases lipophilicity relative to hydroxy (logP ≈ 0.5, ) or cyano (logP ≈ 1.2, ) analogs.
  • Thermal Stability : Melting points for analogs range from 213–226°C (), suggesting the target compound may exhibit similar stability due to hydrogen bonding .

Biological Activity

2-(2-(Ethylthio)benzamido)thiophene-3-carboxamide is a compound belonging to the thiophene carboxamide class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and is characterized by an ethylthio group and a benzamide moiety. These structural features may confer unique pharmacological properties compared to other thiophene derivatives, making it a valuable candidate for drug discovery.

Compound Name Structural Features Biological Activity
This compoundEthylthio group, benzamide moietyInhibitor of IKK-2, potential anti-inflammatory and anticancer activities
Methyl 3-amino-5-phenylthiophene-2-carboxylateAmino group at position 3Potential GluR6 antagonist
Ethyl 2-amino-5-phenylthiophene-3-carboxylic acidSimilar thiophene structureInvestigated for serine acetyltransferase inhibition

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes. For instance, it has been shown to inhibit the enzyme IKK-2, which plays a crucial role in inflammatory responses and cancer progression. The unique structural features of this compound may enhance its interaction with biological targets, leading to its therapeutic effects.

1. Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. The inhibition of IKK-2 by this compound suggests its potential use in treating inflammatory diseases. Studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokine production in vitro.

2. Anticancer Activity

The compound's ability to inhibit pathways associated with cancer cell proliferation has been documented. For example, derivatives of thiophene have shown antiproliferative effects against various cancer cell lines, indicating that this compound could be explored further for its anticancer potential.

Case Studies and Research Findings

Several studies highlight the biological activity of thiophene derivatives:

  • A study on the synthesis and evaluation of related thiophene compounds indicated significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
  • Research involving the evaluation of benzothiophene derivatives revealed their potential as anticancer agents with specific activity against breast cancer cell lines .
  • Another investigation into the antimicrobial effects of thiophene derivatives demonstrated promising results against various bacterial strains, supporting their use in developing new antimicrobial agents .

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